molecular formula C10H13NO B1315651 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine CAS No. 5226-51-7

2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine

Cat. No.: B1315651
CAS No.: 5226-51-7
M. Wt: 163.22 g/mol
InChI Key: MAEQOIDZBKIVHI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine is a heterocyclic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine involves the reaction of 2-aminobenzyl alcohol with acetone under acidic conditions . The reaction typically proceeds through a cyclization mechanism, forming the oxazine ring. The reaction conditions often include a solvent such as tetrahydrofuran and a catalyst to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process may involve optimizing reaction conditions to increase yield and purity, as well as implementing purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives.

Scientific Research Applications

2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine is unique due to its specific substitution pattern and the presence of the oxazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2,2-dimethyl-1,4-dihydro-3,1-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)11-9-6-4-3-5-8(9)7-12-10/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEQOIDZBKIVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554537
Record name 2,2-Dimethyl-1,4-dihydro-2H-3,1-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5226-51-7
Record name 2,2-Dimethyl-1,4-dihydro-2H-3,1-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine
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Reactant of Route 3
2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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